molecular formula C9H13NO3S B11968717 3-Anilinopropanesulphonic acid CAS No. 72943-20-5

3-Anilinopropanesulphonic acid

Katalognummer: B11968717
CAS-Nummer: 72943-20-5
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: NYLUYMWPXIIXDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilinopropanesulphonic acid is an organic compound with the molecular formula C9H13NO3S. It is also known as 3-(Phenylamino)-1-propanesulfonic acid. This compound is characterized by the presence of an aniline group attached to a propanesulfonic acid moiety. It is primarily used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilinopropanesulphonic acid typically involves the reaction of aniline with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aniline acts as a nucleophile, displacing the chlorine atom from the 3-chloropropanesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Anilinopropanesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Anilinopropanesulphonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Anilinopropanesulphonic acid involves its interaction with various molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The sulfonic acid moiety can enhance the compound’s solubility and reactivity in aqueous environments.

Vergleich Mit ähnlichen Verbindungen

    3-Amino-1-propanesulfonic acid: This compound has a similar structure but with an amino group instead of an aniline group.

    3-(N-morpholino)propanesulfonic acid:

Uniqueness: 3-Anilinopropanesulphonic acid is unique due to the presence of both an aniline group and a sulfonic acid moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

72943-20-5

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

3-anilinopropane-1-sulfonic acid

InChI

InChI=1S/C9H13NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,11,12,13)

InChI-Schlüssel

NYLUYMWPXIIXDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCCCS(=O)(=O)O

Verwandte CAS-Nummern

141182-90-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.